(S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one is a bicyclic compound belonging to the indolizinone family, characterized by a unique structure that incorporates a tetrahydroindolizin moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment.
The synthesis and characterization of (S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one have been documented in various studies, highlighting its role as an intermediate in the synthesis of biologically active compounds. Notably, it has been explored for its cytotoxic properties against cancer cell lines, making it a candidate for further pharmacological investigation .
(S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one is classified under the category of indolizines and is specifically recognized for its structural features that include a saturated five-membered ring fused to a six-membered ring. This classification places it within a broader group of nitrogen-containing heterocycles known for diverse biological activities.
The synthesis of (S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one typically involves multi-step processes starting from readily available precursors. A common method involves the use of β-keto acids and pyrrole derivatives as starting materials. The synthesis pathway often includes key steps such as aldol condensation and subsequent cyclization reactions.
For example, one reported synthesis involves the condensation of β-keto acid with pyrrole followed by cyclization to form the indolizinone structure .
The molecular formula of (S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one is . Its structure features a bicyclic framework with specific stereochemistry at the chiral centers.
The crystal structure has been analyzed using X-ray diffraction techniques which confirm the arrangement of atoms within the molecule .
(S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one can participate in various chemical reactions typical for indole derivatives:
Reactions are often optimized for yield and selectivity using different catalysts or reaction conditions. For instance, modifications to the substituents on the aromatic rings have been shown to impact the cytotoxicity of derived compounds .
The mechanism of action for (S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one and its analogs primarily involves interaction with cellular targets that regulate cell proliferation and apoptosis pathways.
Studies have indicated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines through mechanisms involving disruption of microtubule dynamics or inhibition of specific kinases involved in cell cycle regulation .
Relevant analyses such as NMR spectroscopy have confirmed the structure and purity of synthesized compounds .
(S)-2,3,8,8A-tetrahydroindolizin-5(1H)-one has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models .
Indolizidine alkaloids represent a structurally diverse class of nitrogen-containing heterocycles with significant biological activities. These compounds are widely distributed in nature, notably isolated from amphibian skins, plant sources (particularly Nuphar species), and animal-derived materials like castoreum—the dried scent glands of beavers [3]. Historically, castoreum was utilized in ancient Greek and Roman medicine for gynecological applications, including emmenagogue effects (promoting menstruation) and placental expulsion [3]. The isolation of minor indolizidine components like 5-(3-furyl)-8-methyl-octahydroindolizine (<0.0002% yield from castoreum) in 1976 marked a pivotal advancement, though structural ambiguity persisted due to limited natural abundance [3].
Early pharmacological investigations revealed that indolizidine cores enable diverse target engagement. For example, Nuphar alkaloids from Japanese medicinal plants demonstrated immunosuppressive, apoptotic, and anti-metastatic activities [3]. The challenging structural elucidation of these compounds—complicated by stereochemical heterogeneity—prompted innovative synthetic campaigns. Pioneering total syntheses from N-Boc-(L)-proline established efficient routes to access enantiopure indolizidines, resolving historical discrepancies in NMR and GC/MS data interpretation [3].
Table 1: Natural Sources of Bioactive Indolizidine Alkaloids | Natural Source | Representative Alkaloids | Traditional/Identified Use | |---------------------|------------------------------|--------------------------------| | Nuphar japonicum | Nuphar alkaloids | Japanese herbal medicine (immunosuppression) | | Beaver castoreum | 5-(3-furyl)-8-methyl-octahydroindolizine | Ancient emmenagogue; territory marking | | Dysoxylum species | Dysoxylum alkaloids | Antimicrobial; cytotoxic agents |
(S)-2,3,8,8a-Tetrahydroindolizin-5(1H)-one has garnered attention as a synthetically tractable core for targeted drug design. Its bicyclic framework combines a reduced indolizine moiety with a chiral center at C8a, enabling precise three-dimensional interactions with biological targets [6]. Structure-activity relationship (SAR) studies emphasize the critical influence of C5-ketone and C1-C2 unsaturation on bioactivity. For instance, strategic substitutions at C3 (e.g., aryl groups, heterocycles) or N1 enhance target affinity and selectivity [6].
Recent applications highlight its role in enzyme inhibition:
Table 2: Pharmacological Applications of Indolizidine-Based Scaffolds | Scaffold | Target | Therapeutic Area | Key Structural Features | |--------------|------------|----------------------|----------------------------| | (S)-2,3,8,8a-Tetrahydroindolizin-5(1H)-one | Factor XIa | Anticoagulation | C5-ketone; C8a stereochemistry | | 5-(3-Furyl)-8-methyl-octahydroindolizine | Oxytocin receptor | Women’s health | 3-Furyl group; methyl substitution | | Tetrahydroisoquinoline | RET/HSP90 | Oncology | Nitrophenyl group; thioacetamide side chain |
The scaffold’s synthetic versatility enables rapid diversification. Key strategies include:
The (S)-configuration at C8a is indispensable for optimal target engagement. Enantioselective syntheses via chiral auxiliaries (e.g., Andersen’s sulfinamide) or asymmetric catalysis confirm that stereochemistry dictates binding thermodynamics and kinetic parameters [3] [4]. For example:
Stereodivergent synthesis—exemplified by dual-metal catalysis (Ir/Ni)—enables systematic exploration of stereochemical space. This approach, validated in rocaglaol syntheses, facilitates access to all diastereomers from common intermediates [4]. X-ray crystallography remains crucial for absolute configuration assignment, as evidenced by structural revisions of early synthetic indolizidines [3].
Table 3: Impact of Stereochemistry on Pharmacological Potency | Compound | Configuration | Target | Relative Potency | |---------------|-------------------|------------|----------------------| | Alkaloid 1 | (8aS) | Oxytocin receptor | 1.0 (EC₅₀ = 58 nM) | | Alkaloid 1 epimer | (8aR) | Oxytocin receptor | 0.2 | | FXIa inhibitor A | (8aS) | Factor XIa | Ki = 4.3 nM | | FXIa inhibitor B | (8aR) | Factor XIa | Ki = 210 nM |
Advances in computational methods (e.g., free-energy perturbation, quantum mechanical/molecular mechanical simulations) now predict stereochemistry-dependent binding modes in silico. These tools guide rational design of C3/C6-substituted derivatives with improved selectivity profiles [2] [6].
Table 4: Key Compounds Mentioned | Compound Name | Structure Type | Biological Target | |-------------------|--------------------|-----------------------| | (S)-2,3,8,8a-Tetrahydroindolizin-5(1H)-one | Indolizidinone | Factor XIa | | 5-(3-Furyl)-8-methyl-octahydroindolizine | Furanoindolizidine | Oxytocin receptor | | Tetrahydroisoquinolines | THIQ alkaloid | RET/HSP90 | | Rocaglaol | Cyclopenta[b]benzofuran | Anticancer | | Corydamine | 3-Arylisoquinoline | Topoisomerase I/II |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7